4-(4-chloroanilino)-2H-chromen-2-one
Overview
Description
- 4-(4-chloroanilino)-2H-chromen-2-one is a pale yellow solid and one of the three isomers of chloroaniline.
- It exhibits antimicrobial action against some bacteria and molds.
- It can dissociate when irradiated by light.
Synthesis Analysis
- Prepared by reduction of 4-nitrochlorobenzene, which is obtained by nitration of chlorobenzene.
Molecular Structure Analysis
- Formula: ClC6H4NH2
- Melting point: 67-70 °C (lit.)
- Boiling point: 232 °C (lit.)
- Solubility in water: 2.6 g/L at 20 °C
Chemical Reactions Analysis
- Allylation in the presence of ultrasonication to form N-allyl-4-chloroaniline (a precursor for bioactive compounds containing indole and dihydroindole nucleus).
- Povarov reaction with cyclopentadiene to form C-2 aliphatic substituted tetrahydroquinolines.
Physical And Chemical Properties Analysis
- Pale yellow solid.
- Toxic if swallowed, in contact with skin, or if inhaled.
- Absorbed through the skin.
Scientific Research Applications
2. Nanoparticles Mass Effect of ZnO on the Properties of Poly(4-Chloroaniline)/Zinc Oxide Nanocomposites
3. Preparation of 4-Chloroaniline
- Summary of Application: 4-Chloroaniline is prepared by reduction of 4-nitrochlorobenzene, which in turn is prepared by nitration of chlorobenzene .
- Methods of Application: The process involves the nitration of chlorobenzene to form 4-nitrochlorobenzene, which is then reduced to form 4-Chloroaniline .
- Results: The end product is 4-Chloroaniline, a pale yellow solid with a chemical formula of ClC₆H₄NH₂ .
- Summary of Application: 4-Chloroaniline is used for synthesis in various chemical reactions .
- Methods of Application: It is used in the preparation of Poly(4-Chloroaniline)/Zinc Oxide Nanocomposites and other chemical compounds .
- Results: The resulting compounds have various applications in different fields, including material science and pharmaceuticals .
- Summary of Application: A study found that certain fungi can oxidize 4-chloroaniline to form several oligomers .
- Methods of Application: The fungi were exposed to 4-chloroaniline under controlled conditions, and the resulting compounds were analyzed .
- Results: The fungi were able to oxidize 4-chloroaniline to form several oligomers, including 4,4′-dichloroazobenzene, 2-(4-chloroanilino)-5-hydroxybenzoquinone-di-4-chloroanil, and 2-amino-5-(4-chloroanilino)benzoquinone-di-4-chloroanil .
- Summary of Application: 4-Chloroaniline is used in the industrial production of pesticides .
- Methods of Application: It is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim .
- Results: The resulting pesticides have various applications in agriculture .
Safety And Hazards
- Very toxic, possible carcinogen.
- Avoid skin contact.
- May cause cancer.
- Store below +30°C.
Future Directions
- Further research on its photochemical behavior and dissociation.
- Investigation of potential applications beyond its current uses.
Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟
properties
IUPAC Name |
4-(4-chloroanilino)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKKFDIRDFFXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377022 | |
Record name | 4-(4-Chloroanilino)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloroanilino)-2H-chromen-2-one | |
CAS RN |
24526-89-4 | |
Record name | 4-(4-Chloroanilino)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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